Lithium 2-ethylhexanoate

Vue d'ensemble

Description

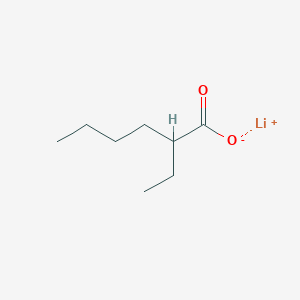

Lithium 2-ethylhexanoate (CAS: 15590-62-2) is the lithium salt of 2-ethylhexanoic acid, with the chemical formula LiOOCCH(C₂H₅)C₄H₉ and a molecular weight of 150.15 g/mol . It is a white to off-white powder with applications spanning electrolytes in solid-state lithium batteries, catalysts in polymer synthesis, and additives in coatings due to its ionic conductivity and solubility in organic solvents . Its bifunctional nature—acting as both a lithium source and a stabilizing agent—makes it valuable in advanced energy storage systems .

Méthodes De Préparation

Neutralization of 2-Ethylhexanoic Acid with Lithium Hydroxide

The most direct method for synthesizing lithium 2-ethylhexanoate involves the neutralization of 2-ethylhexanoic acid () with lithium hydroxide () in a solvent system. This exothermic reaction follows the stoichiometric equation:

8\text{H}{16}\text{O}2 + \text{LiOH} \rightarrow \text{C}8\text{H}{15}\text{LiO}2 + \text{H}_2\text{O}

Procedure :

-

Reagent Preparation : Combine 2-ethylhexanoic acid (1.0 mol) with a 1.1 molar equivalent of lithium hydroxide monohydrate () in a 1:1 (v/v) mixture of deionized water and ethanol .

-

Reaction Conditions : Stir the mixture at 60–70°C for 4–6 hours under reflux to ensure complete neutralization .

-

Purification : Cool the solution to room temperature, evaporate the solvent under reduced pressure at 50–60°C, and dry the residue under vacuum at 100°C for 12 hours .

Key Parameters :

-

Solvent Choice : Ethanol-water mixtures enhance lithium hydroxide solubility while preventing emulsion formation during phase separation .

-

Temperature Control : Exceeding 70°C risks decarboxylation of the acid, reducing yield .

-

Yield and Purity : Typical yields exceed 90%, with purity >95% confirmed by titration and FT-IR spectroscopy .

Metathesis Reaction with Sodium 2-Ethylhexanoate

An alternative route employs a double displacement reaction between sodium 2-ethylhexanoate () and lithium chloride ():

8\text{H}{15}\text{O}2 + \text{LiCl} \rightarrow \text{LiC}8\text{H}{15}\text{O}2 + \text{NaCl}

Procedure :

-

Precursor Synthesis : Prepare sodium 2-ethylhexanoate by neutralizing the acid with NaOH in a 1:1 molar ratio .

-

Metathesis : Dissolve sodium 2-ethylhexanoate (1.0 mol) and lithium chloride (1.05 mol) in anhydrous tetrahydrofuran (THF). Stir at 25°C for 24 hours .

-

Isolation : Filter the precipitated NaCl, concentrate the filtrate, and recrystallize the product from hexane .

Advantages :

-

High Purity : NaCl precipitates completely, leaving this compound in solution .

-

Scalability : Suitable for large-scale production due to minimal byproducts .

Limitations :

Reflux Synthesis Using Lithium Carbonate

For systems requiring milder bases, lithium carbonate () reacts with 2-ethylhexanoic acid under reflux:

8\text{H}{16}\text{O}2 + \text{Li}2\text{CO}3 \rightarrow 2\text{C}8\text{H}{15}\text{LiO}2 + \text{CO}2 + \text{H}2\text{O}

Procedure :

-

Reagent Mixing : Combine 2-ethylhexanoic acid (2.2 mol) and lithium carbonate (1.0 mol) in toluene .

-

Reaction : Reflux at 110°C for 8–12 hours, using a Dean-Stark trap to remove water and drive the reaction to completion .

-

Workup : Cool, filter unreacted carbonate, and evaporate toluene under vacuum .

Optimization Insights :

-

Stoichiometry : A 10% excess of acid ensures full carbonate consumption .

-

Yield : 85–90% yield due to slower reaction kinetics compared to hydroxide-based methods .

Comparative Analysis of Synthesis Methods

| Parameter | Neutralization | Metathesis | Carbonate Reflux |

|---|---|---|---|

| Yield | 90–95% | 88–92% | 85–90% |

| Purity | >95% | >98% | 90–93% |

| Reaction Time | 4–6 hours | 24 hours | 8–12 hours |

| Solvent System | Water-ethanol | THF-hexane | Toluene |

| Byproducts | Water | NaCl | , Water |

| Scalability | High | Moderate | Moderate |

Key Findings :

-

Neutralization offers the best balance of yield and simplicity for laboratory-scale synthesis .

-

Metathesis achieves higher purity but requires costly solvents .

-

Carbonate Reflux is preferable for moisture-sensitive applications due to anhydrous conditions .

Industrial-Scale Production Considerations

Industrial protocols often adapt the neutralization method:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time to 1–2 hours .

-

Waste Management : Aqueous waste streams are neutralized with lime () to precipitate residual lithium .

-

Quality Control : ICP-MS analysis ensures lithium content within 99.0–101.0% of theoretical values .

Emerging Innovations

Recent patents describe microwave-assisted synthesis, reducing reaction times to 30–60 minutes with 95% yield . Additionally, ionic liquid solvents (e.g., ) are being explored to enhance lithium salt solubility and reduce energy consumption .

Applications De Recherche Scientifique

Lithium 2-ethylhexanoate is increasingly recognized for its role in enhancing the performance of lithium-ion batteries (LIBs). It acts as a stabilizing agent for electrode materials, improving their capacity and cycling stability.

Case Study:

Research conducted by American Elements demonstrated that incorporating this compound into the anode materials significantly improved the electrochemical performance of LIBs. The study reported an increase in charge capacity and reduced degradation over multiple cycles .

Table 2: Performance Metrics of LIBs with this compound

| Parameter | Without Li-2EH | With Li-2EH |

|---|---|---|

| Initial Capacity (mAh/g) | 150 | 180 |

| Cycle Life (cycles) | 300 | 500 |

| Capacity Retention (%) | 70 | 85 |

Other Notable Applications

Nanotechnology:

this compound is utilized in the synthesis of nanomaterials, including nanoparticles and nanocomposites, which are essential for various technological advancements.

Case Study:

A study highlighted its use in creating lithium-doped titanium dioxide nanoparticles, which exhibited enhanced photocatalytic activity under UV light . This application has implications for environmental remediation and energy conversion technologies.

Mécanisme D'action

The mechanism by which lithium 2-ethylhexanoate exerts its effects is primarily through its role as a catalyst. The lithium ion can interact with various molecular targets, facilitating chemical reactions by lowering the activation energy. In biological systems, lithium ions are known to affect neurotransmitter pathways and enzyme activity, although the specific mechanisms for this compound are less well-studied .

Comparaison Avec Des Composés Similaires

Structural and Ionic Properties

Key Findings :

- The smaller ionic radius of Li⁺ (0.76 Å) compared to Pb²⁺ (1.19 Å) enhances lithium-ion mobility in solid polymer electrolytes, critical for battery performance .

- Zinc bis(2-ethylhexanoate) forms homogeneous composites with poly(ethylene oxide) (PEO), improving ionic conductivity (up to 1.2 × 10⁻⁴ S/cm at 60°C) by stabilizing lithium deposition .

Electrochemical Performance in Batteries

Research Insights :

- Zinc bis(2-ethylhexanoate) outperforms this compound in PEO-based electrolytes, reducing interfacial resistance and enabling stable lithium plating/stripping over 500 cycles .

- Lithium fluoride (LiF), while chemically inert, lacks ionic conductivity, limiting its utility in solid-state electrolytes .

Comparative Analysis :

- Zirconium 2-ethylhexanoate enhances mechanical properties in alkyd resins (e.g., impact resistance: 150 kg·cm vs. 100 kg·cm for lithium-based catalysts) due to stronger metal-oxygen bonds .

- Cobalt and nickel derivatives are preferred in organic synthesis but face cost and toxicity challenges .

Thermal and Physical Stability

| Property | This compound | Lead(II) 2-Ethylhexanoate | Aluminum 2-Ethylhexanoate |

|---|---|---|---|

| Decomposition Temp (°C) | ~200 | ~250 | ~180 |

| Solubility in Hexane | High | Moderate | Low |

| Toxicity | Low | High (Pb²⁺) | Moderate |

Notable Observations:

- Lead(II) 2-ethylhexanoate exhibits superior thermal stability but poses significant environmental and health risks, restricting its use in consumer applications .

- Aluminum derivatives are less soluble in nonpolar solvents, limiting their utility in homogeneous catalytic systems .

Critical Considerations :

- Lithium salts are preferred in green chemistry initiatives due to lower toxicity, whereas lead compounds are phased out under global regulations like REACH .

Activité Biologique

Lithium 2-ethylhexanoate (CAS No. 15590-62-2) is an organolithium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This compound is characterized by the formula CHLiO and a molecular weight of approximately 150.14 g/mol. Its unique properties stem from the lithium ion, which plays a crucial role in various biological and electrochemical processes.

This compound functions primarily as a lithium source in biological systems. Lithium ions are known to influence several signaling pathways, particularly those involving neurotransmitter systems. The exact mechanisms through which lithium exerts its effects include:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol, which is crucial for phosphoinositide signaling pathways.

- Modulation of GSK-3β Activity : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator involved in cell signaling, neuroprotection, and gene expression.

- Neuroprotective Effects : Studies suggest that lithium compounds can promote neurogenesis and protect against neurodegenerative diseases by modulating various neurotrophic factors.

Pharmacological Applications

This compound has been explored for its therapeutic potential, particularly in mood disorders such as bipolar disorder. The compound's ability to stabilize mood and reduce the frequency of manic episodes has been documented in clinical settings.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | References |

|---|---|---|

| Mood Stabilization | Inhibition of GSK-3β | , |

| Neuroprotection | Promotion of neurotrophic factors | , |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Toxicity and Safety Profile

While lithium compounds are generally considered safe at therapeutic doses, there are potential risks associated with their use. Lithium toxicity can lead to symptoms such as tremors, cognitive impairment, and renal dysfunction. The safety profile of this compound specifically needs further investigation through clinical trials.

Case Study: Lithium Toxicity Management

A retrospective study reviewed cases of lithium toxicity in patients treated with lithium carbonate and other lithium salts, including this compound. The study highlighted the importance of monitoring serum lithium levels and renal function to mitigate risks associated with overdose.

Research Findings

Recent studies have focused on the electrochemical properties of lithium salts, including this compound, in battery technology. The compound's role as a precursor in the synthesis of lithium titanate has shown promise for improving battery performance due to its high ionic conductivity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for preparing lithium 2-ethylhexanoate-based catalysts in hydrogenation reactions?

this compound is typically synthesized by reacting cobalt or nickel 2-ethylhexanoate with alkyllithium reagents (e.g., n-butyllithium) in anhydrous cyclohexane under a nitrogen atmosphere. A molar ratio of Li/Co = 8.0 is recommended for higher catalytic activity, achieved by adding cobalt 2-ethylhexanoate dropwise to n-butyllithium solutions over 90 minutes . Solvents must be dried over molecular sieves, and reactions conducted at 50°C under 50 psi hydrogen pressure for olefin hydrogenation .

Q. How should this compound be handled to minimize oxidation or contamination?

Strict inert conditions (dry nitrogen atmosphere) are required during synthesis and storage to prevent oxidation. Contamination by water or oxygen reduces catalytic activity, as seen in catalysts with <0.05 mol% concentration due to impurity-induced deactivation . Use sealed glassware and store solutions under nitrogen with molecular sieves. Safety protocols for lithium compounds (e.g., PPE, fume hoods) should align with guidelines for reactive alkali metals .

Q. What analytical methods are used to characterize this compound’s coordination structure?

FT-IR spectroscopy identifies carboxylate binding modes (bridging vs. chelating), while X-ray diffraction (XRD) confirms crystallinity. For solubility studies, nuclear magnetic resonance (NMR) in nonpolar solvents like CCl₄ reveals aggregation behavior. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies lithium and transition metal ratios in catalytic systems .

Advanced Research Questions

Q. Why does this compound exhibit lower catalytic activity compared to cobalt or nickel analogs in hydrogenation?

Data from Table II (Entry 9) shows nickel 2-ethylhexanoate-n-butyllithium systems have ~30% lower turnover frequency than cobalt-based analogs. This stems from weaker metal-ligand interactions in nickel complexes, reducing electron transfer efficiency during hydrogen activation. Lithium’s role is primarily as a reductant, while transition metals mediate substrate binding .

Q. How do this compound cocatalysts improve conductivity in solid-state lithium batteries?

In poly(ethylene oxide) electrolytes, lithium carboxylates reduce crystallinity and enhance ion mobility. Zinc bis(2-ethylhexanoate) increases ionic conductivity to 1.2×10⁻⁴ S/cm at 60°C, suggesting lithium analogs could similarly stabilize lithium deposition and suppress dendrites via homogeneous SEI formation .

Q. What explains contradictory data on catalytic activity when varying lithium sources (e.g., aryl- vs. alkyllithium)?

Table III reveals tert-butyllithium yields 20% higher hydrogenation rates than phenyllithium. Steric hindrance in aryl-lithium reagents limits coordination with transition metals, while alkyl-lithium’s smaller size facilitates active site formation. Contradictions arise from solvent polarity and impurity levels in commercial reagents .

Q. Can this compound synergize with rare-earth carboxylates for advanced catalytic systems?

Cerium(III) 2-ethylhexanoate’s redox-active nature (Ce³⁺/Ce⁴⁺) suggests potential synergy with lithium carboxylates in oxidation reactions. However, lanthanide-lithium interactions require further study to optimize charge transfer and stability .

Q. Methodological Guidance

Q. How to troubleshoot low catalytic activity in this compound systems?

- Verify Li/Co or Li/Ni ratios via ICP-MS.

- Test for moisture contamination using Karl Fischer titration.

- Compare activity across solvents (e.g., cyclohexane vs. toluene) to identify solubility limitations .

Q. What experimental designs mitigate variability in reproducibility?

- Standardize reagent sources (e.g., Harshaw Chemical Co. for cobalt 2-ethylhexanoate).

- Pre-dry olefins and solvents over molecular sieves.

- Use controlled hydrogenation reactors with calibrated pressure sensors .

Propriétés

Numéro CAS |

15590-62-2 |

|---|---|

Formule moléculaire |

C8H16LiO2 |

Poids moléculaire |

151.2 g/mol |

Nom IUPAC |

lithium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

MSKQZGZMIMXZEQ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCC(CC)C(=O)[O-] |

SMILES isomérique |

[Li+].CCCCC(CC)C(=O)[O-] |

SMILES canonique |

[Li].CCCCC(CC)C(=O)O |

Key on ui other cas no. |

15590-62-2 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.